molecular formula C14H11ClN2O B5306718 2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile

2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile

Cat. No. B5306718
M. Wt: 258.70 g/mol
InChI Key: OLDVBLJAOVTKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-4,6-dimethylnicotinonitrile, commonly known as CPN, is a chemical compound that has been extensively used in scientific research. It is a member of the nicotinonitrile family and is known for its unique chemical properties. CPN has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

The mechanism of action of CPN has been investigated in various studies. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. CPN has also been found to interfere with the function of microtubules, which are involved in cell division and maintenance of cell shape.
Biochemical and Physiological Effects:
CPN has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CPN has also been found to inhibit the growth of certain fungi and viruses. In addition, CPN has been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

CPN has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, CPN has some limitations. It is toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving CPN. One area of interest is the development of new synthetic methods for CPN and its derivatives. Another area of interest is the investigation of CPN's potential as an anticancer agent, antifungal agent, and antiviral agent. Further research is also needed to understand the mechanism of action of CPN and its effects on various biological systems.

Synthesis Methods

CPN can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2-chloro-4,6-dimethylpyridine with 4-chlorophenol in the presence of a base. The resulting product is then subjected to a reaction with cyanide to yield CPN. Other methods of synthesis include the reaction of 2-chloro-4,6-dimethylpyridine with 4-chlorobenzonitrile, or the reaction of 2,4-dichloro-6-methylpyridine with 4-chlorophenol and potassium carbonate.

Scientific Research Applications

CPN has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. CPN has been investigated for its potential applications in the field of medicinal chemistry, including its use as an anticancer agent, antifungal agent, and antiviral agent.

properties

IUPAC Name

2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-9-7-10(2)17-14(13(9)8-16)18-12-5-3-11(15)4-6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDVBLJAOVTKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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